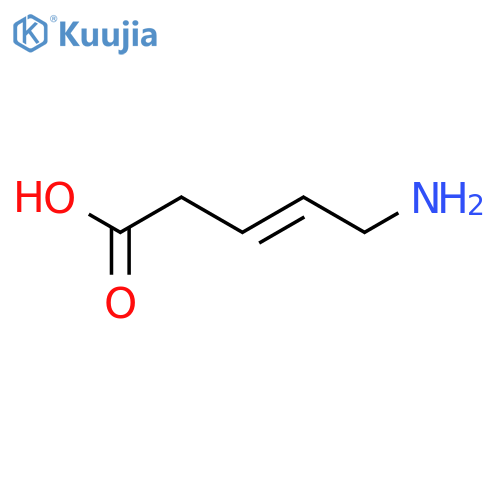

Cas no 102845-64-7 ((3E)-5-aminopent-3-enoic acid)

(3E)-5-aminopent-3-enoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Pentenoic acid, 5-amino-, (E)-

- 5-aminopent-3-enoic acid

- (3E)-5-aminopent-3-enoic acid

- EN300-2080181

- (E)-5-aminopent-3-enoic acid

- 102845-64-7

- EN300-7227463

- AKOS006375399

- Q27460214

-

- MDL: MFCD19236762

- インチ: InChI=1S/C5H9NO2/c6-4-2-1-3-5(7)8/h1-2H,3-4,6H2,(H,7,8)/b2-1+

- InChIKey: IACMVGAGEKETDA-OWOJBTEDSA-N

- ほほえんだ: C(C=CCN)C(=O)O

計算された属性

- せいみつぶんしりょう: 115.06337

- どういたいしつりょう: 115.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 98.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- トポロジー分子極性表面積: 63.3Ų

- 疎水性パラメータ計算基準値(XlogP): -3

じっけんとくせい

- PSA: 63.32

(3E)-5-aminopent-3-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2080181-0.25g |

(3E)-5-aminopent-3-enoic acid |

102845-64-7 | 0.25g |

$1156.0 | 2023-09-16 | ||

| Enamine | EN300-7227463-0.1g |

5-aminopent-3-enoic acid |

102845-64-7 | 0.1g |

$1459.0 | 2023-07-07 | ||

| Enamine | EN300-7227463-0.5g |

5-aminopent-3-enoic acid |

102845-64-7 | 0.5g |

$1591.0 | 2023-07-07 | ||

| Enamine | EN300-2080181-5g |

(3E)-5-aminopent-3-enoic acid |

102845-64-7 | 5g |

$3645.0 | 2023-09-16 | ||

| Enamine | EN300-2080181-1g |

(3E)-5-aminopent-3-enoic acid |

102845-64-7 | 1g |

$1256.0 | 2023-09-16 | ||

| Enamine | EN300-2080181-2.5g |

(3E)-5-aminopent-3-enoic acid |

102845-64-7 | 2.5g |

$2464.0 | 2023-09-16 | ||

| Enamine | EN300-2080181-10.0g |

(3E)-5-aminopent-3-enoic acid |

102845-64-7 | 10.0g |

$5405.0 | 2023-07-07 | ||

| Enamine | EN300-2080181-0.05g |

(3E)-5-aminopent-3-enoic acid |

102845-64-7 | 0.05g |

$1056.0 | 2023-09-16 | ||

| Enamine | EN300-7227463-0.25g |

5-aminopent-3-enoic acid |

102845-64-7 | 0.25g |

$1525.0 | 2023-07-07 | ||

| Enamine | EN300-7227463-1.0g |

5-aminopent-3-enoic acid |

102845-64-7 | 1.0g |

$1658.0 | 2023-07-07 |

(3E)-5-aminopent-3-enoic acid 関連文献

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

(3E)-5-aminopent-3-enoic acidに関する追加情報

Comprehensive Overview of (3E)-5-aminopent-3-enoic acid (CAS No. 102845-64-7): Properties, Applications, and Market Insights

(3E)-5-aminopent-3-enoic acid (CAS No. 102845-64-7) is a specialized organic compound with a unique structure that combines an amino group and a carboxylic acid functionality. This unsaturated amino acid derivative has garnered significant attention in recent years due to its potential applications in pharmaceutical research, biochemical studies, and material science. The compound's systematic name reflects its chemical structure: a five-carbon chain with an amino group at position 5, a double bond at position 3 (in the E configuration), and a carboxylic acid terminus.

The growing interest in unsaturated amino acids like (3E)-5-aminopent-3-enoic acid stems from their versatility as building blocks in organic synthesis. Researchers are particularly interested in how the conjugated system of the double bond and carboxylic acid group influences the compound's reactivity and potential biological activity. Recent studies in medicinal chemistry have explored similar structures as potential precursors for novel drug candidates, especially in the development of neuromodulators and enzyme inhibitors.

From a chemical perspective, (3E)-5-aminopent-3-enoic acid exhibits several interesting properties. The presence of both amino and carboxyl groups makes it amphoteric, capable of acting as both an acid and a base. The E-configuration of the double bond provides structural rigidity that can be advantageous in designing molecular architectures with specific spatial requirements. These characteristics have made it a subject of study in peptide mimetics research, where scientists aim to develop compounds that can mimic the structure and function of natural peptides.

The synthesis of (3E)-5-aminopent-3-enoic acid typically involves multi-step organic reactions that carefully control the stereochemistry of the double bond. Modern synthetic approaches often employ catalytic asymmetric synthesis or stereoselective reactions to obtain the desired E-configuration. The purity and isomeric composition of the final product are crucial factors that determine its suitability for various applications, particularly in pharmaceutical research where stereochemical purity is often essential.

In the field of bioconjugation chemistry, (3E)-5-aminopent-3-enoic acid has shown promise as a linker molecule. Its dual functionality allows for selective reactions with different biomolecules, making it potentially useful in the development of drug delivery systems or diagnostic probes. The unsaturated backbone may also provide opportunities for further chemical modifications through reactions like Michael additions or Diels-Alder cyclizations.

Market analysis indicates growing demand for specialized amino acid derivatives like (3E)-5-aminopent-3-enoic acid, particularly from the pharmaceutical and biotechnology sectors. The compound's CAS No. 102845-64-7 serves as a unique identifier in chemical databases and procurement systems, facilitating its tracking in global supply chains. Current research trends suggest increasing applications in peptidomimetic drug design and biomaterials engineering, areas that are receiving substantial investment in both academic and industrial settings.

Quality control for (3E)-5-aminopent-3-enoic acid typically involves advanced analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. The compound's stability profile is an important consideration for storage and handling, with recommendations generally including protection from moisture and maintenance at controlled temperatures.

Environmental and safety considerations for (3E)-5-aminopent-3-enoic acid follow standard laboratory chemical handling protocols. While not classified as hazardous under normal circumstances, proper laboratory safety practices should be observed when working with this compound. The growing emphasis on green chemistry principles has prompted investigations into more sustainable synthetic routes for such specialized amino acid derivatives.

Future research directions for (3E)-5-aminopent-3-enoic acid may explore its potential in bioorthogonal chemistry applications, where its unique structure could enable selective reactions in biological systems. The compound's compatibility with click chemistry approaches is another area of interest, particularly for creating complex molecular architectures. As the demand for tailor-made biomolecules continues to rise, compounds like this are likely to play increasingly important roles in both research and industrial applications.

For researchers seeking high-purity (3E)-5-aminopent-3-enoic acid, it's important to verify the supplier's analytical data and quality certifications. The compound's specialized nature means that availability may be limited to certain fine chemical suppliers with expertise in amino acid derivatives. Proper documentation including certificates of analysis should accompany all purchases to ensure the material meets the required specifications for intended applications.

In summary, (3E)-5-aminopent-3-enoic acid (CAS No. 102845-64-7) represents an interesting and potentially valuable building block in modern chemical research. Its unique structural features combine the reactivity of an unsaturated hydrocarbon with the functionality of amino and carboxyl groups, creating numerous possibilities for chemical modification and biological application. As research in molecular design and bioconjugation techniques advances, this compound and its derivatives are likely to find expanding roles in various scientific and technological fields.

102845-64-7 ((3E)-5-aminopent-3-enoic acid) 関連製品

- 1577-18-0((E)-3-Hexenoic Acid)

- 506-31-0(9-Eicosenoic acid)

- 2396-83-0(Ethyl hex-3-enoate)

- 4043-88-3((2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid)

- 1724-02-3(glutaconic acid)

- 112-80-1(Oleic acid)

- 112-86-7(Erucic acid)

- 505-90-8((4Z)-4-Decenoic Acid)

- 2396-78-3(Methyl hex-3-enoate)

- 506-37-6(Nervonic acid)